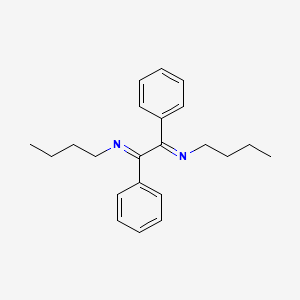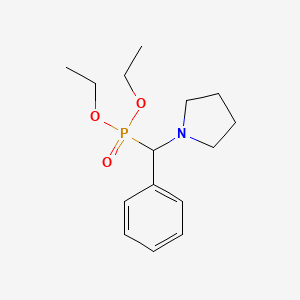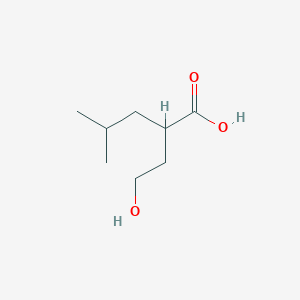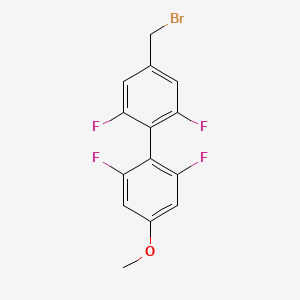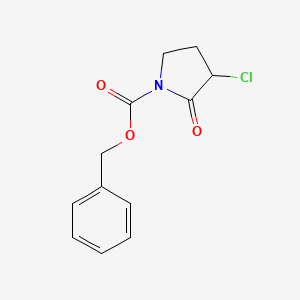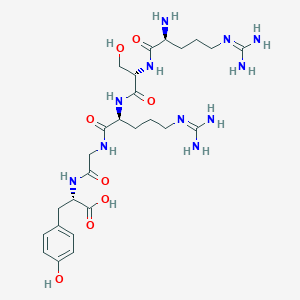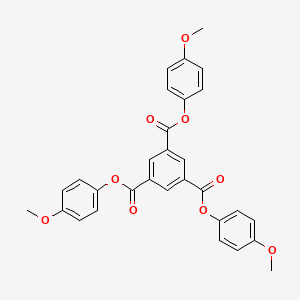
Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate: is an organic compound with a complex aromatic structure It is characterized by three methoxyphenyl groups attached to a benzene ring, which is further substituted with three carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Formation of tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate.
Reduction: Formation of tris(4-methoxyphenyl) benzene-1,3,5-trimethanol.
Substitution: Formation of tris(4-nitrophenyl) benzene-1,3,5-tricarboxylate or tris(4-bromophenyl) benzene-1,3,5-tricarboxylate.
Applications De Recherche Scientifique
Chemistry: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions between aromatic compounds and biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the physical and chemical properties of the compound, leading to its diverse applications .
Comparaison Avec Des Composés Similaires
- Tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate
- Tris(4-nitrophenyl) benzene-1,3,5-tricarboxylate
- Tris(4-bromophenyl) benzene-1,3,5-tricarboxylate
Uniqueness: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to the presence of methoxy groups, which impart specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Propriétés
Numéro CAS |
915289-16-6 |
|---|---|
Formule moléculaire |
C30H24O9 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C30H24O9/c1-34-22-4-10-25(11-5-22)37-28(31)19-16-20(29(32)38-26-12-6-23(35-2)7-13-26)18-21(17-19)30(33)39-27-14-8-24(36-3)9-15-27/h4-18H,1-3H3 |
Clé InChI |
YXZZPFFWFSKQOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OC)C(=O)OC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


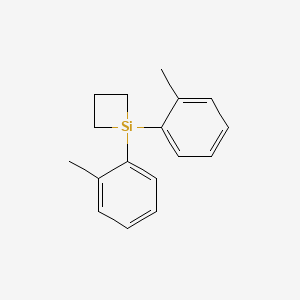
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
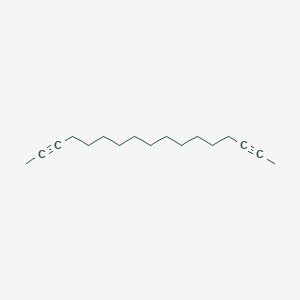
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
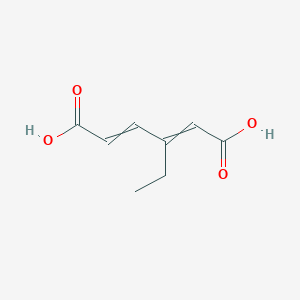
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
